molecular formula C8H7NOS B13678531 5-Methoxybenzo[d]isothiazole

5-Methoxybenzo[d]isothiazole

Cat. No.: B13678531
M. Wt: 165.21 g/mol
InChI Key: IQFLKYYNURMSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. It is characterized by a benzene ring fused to an isothiazole ring with a methoxy group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzoyl chloride under basic conditions to form the desired isothiazole ring . Another approach involves the use of metal-catalyzed cyclization reactions, such as palladium-catalyzed cross-coupling reactions, to construct the isothiazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methoxybenzo[d]isothiazole has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]isothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Methoxybenzo[d]isothiazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile compound in various applications .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3

InChI Key

IQFLKYYNURMSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.